molecular formula C18H24O4 B8229177 7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one

7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one

Cat. No.: B8229177
M. Wt: 304.4 g/mol
InChI Key: GRBCLHUVMYQIBY-UHFFFAOYSA-N
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Description

7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one is a synthetic organic compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant structural entities in various medicinal and pharmaceutical compounds. This compound is characterized by its unique chroman-2-one framework, which contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours .

Another approach involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions. This is followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid with trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromanone framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.

Major Products Formed

The major products formed from these reactions include various substituted chromanones, dihydrochromanones, and quinones, each with distinct chemical and biological properties .

Scientific Research Applications

7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate enzyme activities and signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Allyl-6-(methoxymethoxy)-4,4,5,8-tetramethylchroman-2-one stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its allyl and methoxymethoxy groups contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

6-(methoxymethoxy)-4,4,5,8-tetramethyl-7-prop-2-enyl-3H-chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c1-7-8-13-11(2)17-15(12(3)16(13)21-10-20-6)18(4,5)9-14(19)22-17/h7H,1,8-10H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBCLHUVMYQIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(=O)CC2(C)C)C)OCOC)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound C (8.26 g, 31.65 mmol) and DIPEA (57.2 mL, 317.7 mmol) were dissolved in 160 mL of methylene chloride. The mixture was cooled in an ice-water bath and stirred under N2. Methoxymethyl chloride (12.2 mL, 159 mmol) was added dropwise. After the addition, the mixture was stirred at room temperature under N2 overnight. The mixture was diluted with 140 mL of methylene chloride and washed with 10% HCl solution (2×50 mL) and water (3×50 mL) and dried over MgSO4. Filtration and solvent evaporation gave a yellow residue, which was purified on a silica gel column (hexanes and ethyl acetate, 3/1, v/v) to give 8.61 g (87%) of a solid product. 1H NMR (CDCl3) δ5.96 (m, 1H), 5.07-4.95 (m, 2H), 4.90 (s, 2H), 3.63 (s, 3H), 3.47 (d, J=5.7 Hz, 2H), 2.58 (s, 2H), 2.40 (s, 3H), 2.22 (s, 3H), 1.47 (s, 6H).
Quantity
8.26 g
Type
reactant
Reaction Step One
Name
Quantity
57.2 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Three
Name
Yield
87%

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